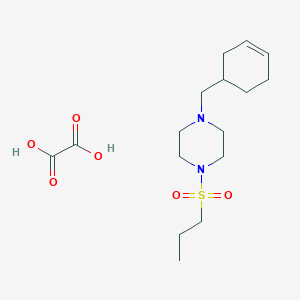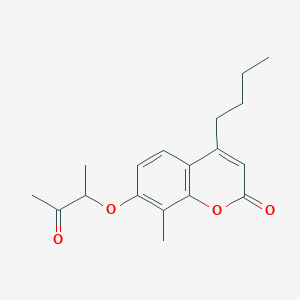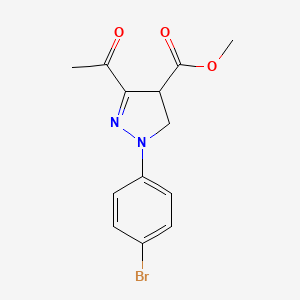
1-(3-cyclohexen-1-ylmethyl)-4-(propylsulfonyl)piperazine oxalate
Übersicht
Beschreibung
1-(3-cyclohexen-1-ylmethyl)-4-(propylsulfonyl)piperazine oxalate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties, which make it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(propylsulfonyl)piperazine oxalate is not fully understood. However, it is believed that this compound acts as a modulator of neurotransmitter receptors. Specifically, it has been shown to act as a partial agonist at the dopamine D2 receptor and a partial antagonist at the serotonin 5-HT2A receptor. Additionally, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In terms of its effects on neurotransmitter receptors, this compound has been shown to modulate the release of dopamine and serotonin in the brain. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, which may be due to its inhibition of COX-2 activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-cyclohexen-1-ylmethyl)-4-(propylsulfonyl)piperazine oxalate in lab experiments is its ability to modulate the activity of neurotransmitter receptors. This makes it a valuable tool for studying the role of these receptors in various biological processes. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, which may be useful in the study of pain and inflammation.
However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound may have off-target effects on other biological processes, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-cyclohexen-1-ylmethyl)-4-(propylsulfonyl)piperazine oxalate. One direction is to further investigate its mechanism of action and how it modulates the activity of neurotransmitter receptors. Another direction is to explore its potential use in the treatment of pain and inflammation, as well as other conditions that involve dysregulation of neurotransmitter receptors. Additionally, this compound could be used to develop new drugs that target specific neurotransmitter receptors and have fewer side effects than current medications.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclohexen-1-ylmethyl)-4-(propylsulfonyl)piperazine oxalate has been used in various scientific research applications. One of the most common uses of this compound is in the study of neurotransmitters and their receptors. This compound has been shown to modulate the activity of several neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. Additionally, this compound has been used in the study of pain and inflammation, as it has been shown to have analgesic and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-propylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S.C2H2O4/c1-2-12-19(17,18)16-10-8-15(9-11-16)13-14-6-4-3-5-7-14;3-1(4)2(5)6/h3-4,14H,2,5-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCUTERFEZNREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2CCC=CC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3945864.png)
![3-methyl-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3945866.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3945884.png)
![N-{2-[cyclopropyl(2-methoxybenzyl)amino]-2-oxoethyl}benzamide](/img/structure/B3945892.png)
![2-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3945893.png)
![6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3945901.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B3945903.png)
![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B3945911.png)
![benzyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3945927.png)
![N,N-dimethyl-1-(2-methylphenyl)-2-oxo-2-[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]ethanamine](/img/structure/B3945928.png)
![1-(1-naphthylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945943.png)

